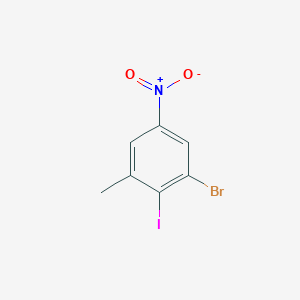

![molecular formula C17H17ClN4 B2546006 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900878-29-7](/img/structure/B2546006.png)

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their diverse biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves several steps. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be characterized and confirmed by spectral analyses . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties can be established .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives can be studied under various conditions. For instance, the dipole moment changes in these compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can be analyzed using various techniques. For instance, the dipole moment changes in these compounds were calculated to be 10.3, 12.8 and 19.0 D .科学的研究の応用

Cancer Treatment: CDK2 Inhibition

Background: CDK2 (Cyclin-Dependent Kinase 2) plays a crucial role in cell cycle regulation and is an appealing target for cancer therapy. Inhibiting CDK2 selectively affects tumor cells.

Research Findings::- A new set of small molecules, including derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, were designed as novel CDK2 inhibitors .

Significance: These findings highlight the potential of this compound class for targeted cancer therapy.

Estrogen Receptor Modulation

Background: Estrogen receptors (ERα and ERβ) play distinct roles in various tissues. Selective modulation of ERs is essential for treating hormone-related diseases.

Research Findings::Significance: Understanding ER modulation by pyrazolo[1,5-a]pyrimidines contributes to drug development for hormone-related conditions.

Antitumor Activity

Background: The antitumor potential of pyrimidine scaffolds has been explored extensively.

Research Findings::- Molecular docking studies supported the antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives .

Significance: Further investigations could lead to novel antitumor agents based on this scaffold.

Inflammatory and Viral Diseases

Background: Pyrazolo[1,5-a]pyrimidines have shown promise in treating inflammatory and viral conditions.

Research Findings::Significance: Potential applications extend beyond cancer therapy.

Drug Design and ADMET Studies

Background: Understanding pharmacokinetics and drug-likeness is crucial for drug development.

Research Findings::- In silico ADMET studies indicated suitable pharmacokinetic properties for pyrazolo[1,5-a]pyrimidines .

Significance: These insights guide compound optimization for therapeutic use.

Cell Cycle Alteration and Apoptosis Induction

Background: Understanding cellular responses to compounds is essential for drug development.

Research Findings::Significance: Exploring these mechanisms informs drug design strategies.

作用機序

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives is often related to their biological and pharmacological activities. For instance, they have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities . They can also inhibit CDK2, which is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Safety and Hazards

将来の方向性

The future directions in the research of pyrazolo[1,5-a]pyrimidine derivatives could involve the design and synthesis of new derivatives with improved biological and pharmacological activities. For instance, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

特性

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4/c1-12-10-16(21-8-4-5-9-21)22-17(20-12)14(11-19-22)13-6-2-3-7-15(13)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIKZAZAAZLNQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2545927.png)

![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2545937.png)

![N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2545946.png)